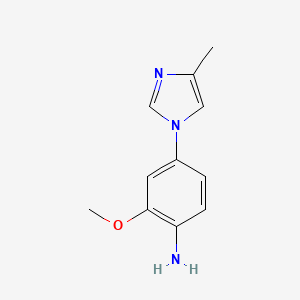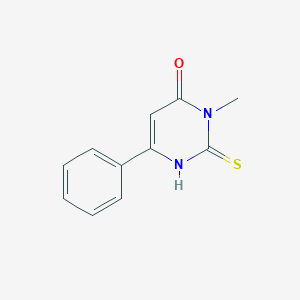
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another approach is the metal-free C-3 chalcogenation (sulfenylation) of pyrimidin-4-ones, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yields and purity, with careful control of reaction conditions to minimize by-products and waste .
化学反应分析
Types of Reactions
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for sulfenylation, arylsulfonyl chlorides, and sulfonic acids. The reactions are often carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfenylation reactions typically yield 3-arylthio derivatives, while oxidation reactions may produce sulfoxides or sulfones .
科学研究应用
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
作用机制
The mechanism of action of 3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one include other pyrimidine derivatives, such as:
- 3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
- 5-ethyl-6-(3-methoxyphenyl)-3-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the sulfanylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H10N2OS |
|---|---|
分子量 |
218.28 g/mol |
IUPAC 名称 |
3-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |
InChI 键 |
VFRPINUEYDMPAE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(NC1=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
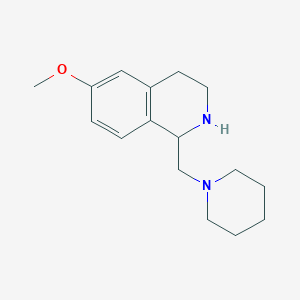
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)


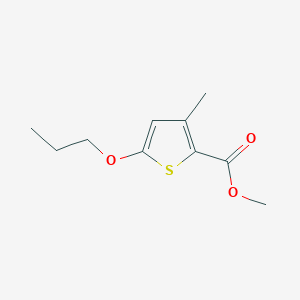
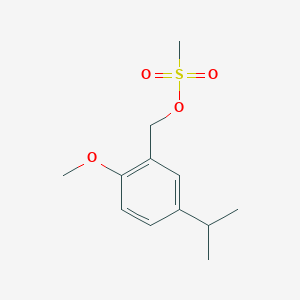
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

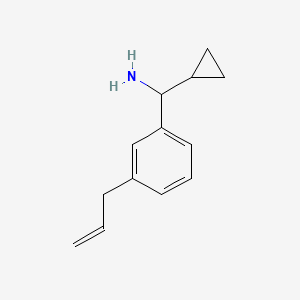
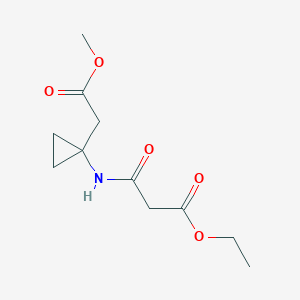
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
